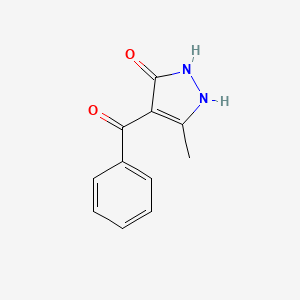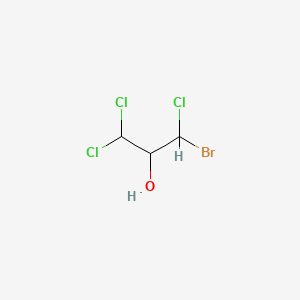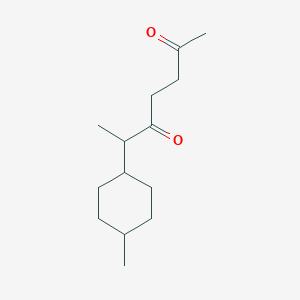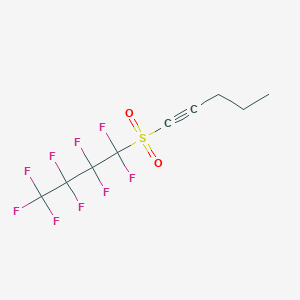![molecular formula C16H24O2 B14508504 12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione CAS No. 62788-38-9](/img/structure/B14508504.png)
12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione: is a complex organic compound characterized by its unique bicyclic structureThe molecular formula of this compound is C16H24O2 , indicating it contains 16 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it often includes cyclization reactions to form the bicyclic structure, followed by functional group modifications to introduce the methyl and dione groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dione groups to alcohols or other reduced forms.
Substitution: The methyl group and other hydrogen atoms can be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its bicyclic structure may mimic certain natural products, making it useful for probing biological systems.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure could be modified to create drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In industry, this compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and modifications of the compound.
Comparison with Similar Compounds
- Bicyclo[9.3.1]pentadec-11-en-13-one
- Bicyclo[7.3.1]tridec-9-en-11-one
- Bicyclo[8.3.1]tetradec-10-en-12-one
Comparison: Compared to these similar compounds, 12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione is unique due to the presence of the methyl group and the dione functionality. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct in its applications and properties .
Properties
CAS No. |
62788-38-9 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
14-methylbicyclo[9.3.1]pentadec-1(14)-ene-6,15-dione |
InChI |
InChI=1S/C16H24O2/c1-12-10-11-13-6-2-3-7-14(17)8-4-5-9-15(12)16(13)18/h13H,2-11H2,1H3 |
InChI Key |
LBJOKGCHGCSRQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC(=O)CCCCC(C2=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)







![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)

![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)

![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
